molecular formula C15H20O3Si B14596312 Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol CAS No. 61209-38-9

Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol

Cat. No.: B14596312
CAS No.: 61209-38-9
M. Wt: 276.40 g/mol
InChI Key: HXHKBPZRNSGXTF-UHFFFAOYSA-N
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Description

Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol is a complex organic compound with a unique structure that combines acetic acid with a silyl-substituted propynol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol typically involves multiple steps, starting with the preparation of the silyl-substituted propynol intermediate. This intermediate can be synthesized through a series of reactions, including the addition of silyl groups to propargyl alcohol derivatives. The final step involves the esterification of the intermediate with acetic acid under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties or as a precursor in drug synthesis.

    Industry: Utilized in the production of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol exerts its effects involves interactions with molecular targets and pathways. The silyl group can influence the compound’s reactivity and stability, while the acetic acid moiety can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various biochemical and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 4-methylphenyl ester: Shares the acetic acid moiety but lacks the silyl-substituted propynol group.

    Propargyl alcohol derivatives: Similar in structure but without the silyl and acetic acid components.

Uniqueness

Acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol is unique due to the combination of its functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in synthesis and materials science.

Properties

CAS No.

61209-38-9

Molecular Formula

C15H20O3Si

Molecular Weight

276.40 g/mol

IUPAC Name

acetic acid;3-[ethenyl-methyl-(4-methylphenyl)silyl]prop-2-yn-1-ol

InChI

InChI=1S/C13H16OSi.C2H4O2/c1-4-15(3,11-5-10-14)13-8-6-12(2)7-9-13;1-2(3)4/h4,6-9,14H,1,10H2,2-3H3;1H3,(H,3,4)

InChI Key

HXHKBPZRNSGXTF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)[Si](C)(C=C)C#CCO.CC(=O)O

Origin of Product

United States

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